molecular formula C6H6BrN3O2 B1295131 5-Bromo-6-methyl-3-nitropyridin-2-amine CAS No. 68957-50-6

5-Bromo-6-methyl-3-nitropyridin-2-amine

Cat. No.: B1295131
CAS No.: 68957-50-6
M. Wt: 232.03 g/mol
InChI Key: CRELZBHEKSIUDR-UHFFFAOYSA-N
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Description

Contextualization within Substituted Pyridine (B92270) Derivatives Research

Pyridine and its derivatives are fundamental scaffolds in the field of heterocyclic chemistry. openmedicinalchemistryjournal.com The pyridine nucleus is a core component of numerous natural products, including essential vitamins like niacin and alkaloids. nih.gov In medicinal chemistry, this six-membered heteroaromatic ring is considered a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals, such as the antiviral Atazanavir and the anticancer drug Imatinib. rsc.org

The unique electronic properties of the pyridine ring, particularly the electron-deficient nature caused by the nitrogen heteroatom, make it a versatile platform for chemical synthesis. nih.gov Researchers extensively explore substituted pyridines for various therapeutic areas, including the development of novel antibacterial, anticancer, and anti-inflammatory agents. nih.govrsc.org The synthesis of multi-substituted pyridines is a significant focus of organic chemistry, with numerous established methods like the Hantzsch pyridine synthesis and various multi-component reactions designed to create diverse molecular architectures. nih.govrsc.org The ability to strategically place different functional groups around the pyridine core allows chemists to fine-tune the steric and electronic properties of molecules, which is crucial for optimizing their biological activity and function.

Overview of Key Research Trajectories for 5-Bromo-6-methyl-3-nitropyridin-2-amine

Research involving this compound primarily positions it as a valuable intermediate for the synthesis of more complex molecules, particularly in the context of pharmaceutical and agrochemical discovery. indiamart.com Its utility stems from the distinct reactivity of its multiple functional groups, which can be selectively modified to construct novel chemical entities. The key research trajectories for this compound are centered on its role as a versatile chemical building block.

One major research avenue involves the chemical transformation of the nitro and amino groups. The nitro group at the C3 position can be readily reduced to a primary amine, a common and crucial step in the synthesis of many bioactive molecules. mdpi.com This transformation would yield a diaminopyridine derivative, a precursor often used to construct fused heterocyclic systems, such as imidazopyridines, which are themselves important pharmacophores. For instance, the reduction of the related compound 2-amino-5-bromo-3-nitropyridine (B172296) is a key step in producing 2,3-diaminopyridine, an important synthetic intermediate. orgsyn.org

A second significant trajectory focuses on leveraging the bromine atom at the C5 position. This halogen serves as a handle for modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These powerful synthetic methods allow for the introduction of a wide variety of substituents (e.g., aryl, alkyl, amino groups) at this position, enabling the creation of diverse libraries of compounds for screening purposes.

Finally, the primary amine at the C2 position offers another point for molecular elaboration. It can undergo a range of reactions, including acylation, alkylation, and condensation, to attach different side chains or link to other molecular fragments. The combination of these reactive sites makes this compound a strategic starting material for synthesizing novel compounds where each part of the molecule can be systematically varied to explore structure-activity relationships in drug discovery programs. This approach is exemplified by research on similar nitropyridine structures, which have served as starting points for the development of targeted therapies like Janus kinase 2 (JAK2) inhibitors. mdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Atazanavir
Imatinib
Niacin
2-amino-5-bromo-3-nitropyridine
2,3-diaminopyridine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methyl-3-nitropyridin-2-amine
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InChI

InChI=1S/C6H6BrN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9)
Source PubChem
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InChI Key

CRELZBHEKSIUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1071901
Record name 5-Bromo-6-methyl-3-nitropyridine-2-amine
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Molecular Weight

232.03 g/mol
Source PubChem
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CAS No.

68957-50-6
Record name 5-Bromo-6-methyl-3-nitro-2-pyridinamine
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Record name 2-Pyridinamine, 5-bromo-6-methyl-3-nitro-
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Record name 2-Pyridinamine, 5-bromo-6-methyl-3-nitro-
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Record name 5-Bromo-6-methyl-3-nitropyridine-2-amine
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Record name 5-bromo-6-methyl-3-nitropyridin-2-amine
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Synthetic Methodologies and Chemical Transformations of 5 Bromo 6 Methyl 3 Nitropyridin 2 Amine

Established Synthetic Routes to 5-Bromo-6-methyl-3-nitropyridin-2-amine

The traditional synthesis of this compound typically proceeds through a multi-step sequence, beginning with the construction of a substituted pyridine (B92270) ring, followed by sequential bromination and nitration reactions. The regioselectivity of these electrophilic substitution reactions is a critical aspect of the synthetic design.

Precursor Synthesis and Intermediate Derivations in Pyridine Systems

The primary precursor for the synthesis of this compound is 2-amino-6-methylpyridine. Several methods exist for the preparation of this key intermediate. One common approach involves the reaction of α-picoline with ammonia in the presence of cobalt-containing catalysts, although this method can result in moderate yields researchgate.netgoogle.com. An alternative route involves the use of chloramine, but this presents challenges due to the reagent's instability and the complexity of product isolation researchgate.netgoogle.com. The amination of the corresponding hydroxy compound, 2-hydroxy-6-methylpyridine, with ammonia is another viable method, though the accessibility of the starting material can be a limitation researchgate.net. A laboratory-scale synthesis involves the reaction of 2-amino-6-methylpyridine with sodium thiocyanate and bromine in glacial acetic acid prepchem.com.

Once 2-amino-6-methylpyridine is obtained, it serves as the scaffold for the introduction of the bromo and nitro functionalities. A plausible and established synthetic strategy involves a two-step electrophilic substitution sequence.

Reaction Conditions and Optimization Strategies for Bromination and Nitration

The order of bromination and nitration is crucial for achieving the desired substitution pattern. Direct bromination of 2-amino-6-methylpyridine can be complex, often leading to the formation of isomeric and di-brominated byproducts. Therefore, a more controlled approach is often favored.

A well-documented analogous synthesis is the preparation of 2-amino-5-bromo-3-nitropyridine (B172296) from 2-aminopyridine (B139424) orgsyn.org. This process involves the bromination of 2-aminopyridine in acetic acid, followed by nitration of the resulting 2-amino-5-bromopyridine using a mixture of concentrated nitric acid and sulfuric acid orgsyn.org. This two-step process generally provides a higher yield of the desired product compared to direct nitration of 2-aminopyridine, where the 5-nitro isomer is the major product orgsyn.org.

Adapting this methodology to the synthesis of this compound would involve the following steps:

Bromination: 2-amino-6-methylpyridine is first brominated. To control the regioselectivity and avoid multiple substitutions, the amino group can be acylated to form an amide, which is less activating and directs the incoming electrophile to the para position (position 5). The acetyl group can be removed later by hydrolysis.

Nitration: The resulting 2-amino-5-bromo-6-methylpyridine is then nitrated. The nitration of aminopyridines is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The presence of the amino group (a strong activating group) and the bromo group (a deactivating but ortho-, para-directing group) along with the methyl group will influence the position of the incoming nitro group. The steric hindrance from the methyl group at position 6 and the electronic directing effects of the amino and bromo groups are expected to favor the introduction of the nitro group at the 3-position.

The reaction conditions for both steps, including temperature, reaction time, and the ratio of reagents, need to be carefully optimized to maximize the yield of the desired product and minimize the formation of unwanted side products.

Step Reactant Reagents Typical Conditions Product
12-amino-6-methylpyridineBromine in acetic acidControlled temperature2-amino-5-bromo-6-methylpyridine
22-amino-5-bromo-6-methylpyridineConc. Nitric Acid, Conc. Sulfuric Acid0-5 °C, then room temp.This compound

Advanced Synthetic Approaches and Novel Pathways for this compound

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies in organic chemistry. These principles are also applicable to the synthesis of functionalized pyridines.

Exploration of Green Chemistry Principles in Pyridine Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. For the synthesis of polysubstituted pyridines, several green approaches have been explored researchgate.net. These include:

Multicomponent Reactions: One-pot reactions where multiple starting materials react to form a complex product in a single step. These reactions are highly atom-economical and can reduce waste and energy consumption nih.gov.

Use of Nanocatalysts: Nanocatalysts offer high surface area and reactivity, often enabling reactions to proceed under milder conditions and with higher selectivity researchgate.net.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many organic transformations.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids.

While a specific green synthesis for this compound has not been extensively reported, the principles of green chemistry can be applied to optimize the established routes, for instance, by using solid acid catalysts for nitration or developing catalytic bromination methods that avoid the use of elemental bromine.

Catalytic Methodologies for Selective Functionalization

Catalytic methods, particularly those involving transition metals, have revolutionized the functionalization of C-H bonds in heterocyclic compounds, including pyridines researchgate.netbohrium.com. These methods offer the potential for direct and regioselective introduction of functional groups, bypassing the need for pre-functionalized substrates.

For a molecule like this compound, catalytic approaches could be envisioned for both the bromination and potentially the C-H activation for other transformations. For instance, palladium-catalyzed C-H activation could be a route to introduce various substituents onto the pyridine ring, although the electronic nature of the highly substituted ring in the target molecule would present challenges.

Reactivity and Mechanistic Studies of this compound

The reactivity of this compound is dictated by the interplay of the electronic effects of its various substituents. The pyridine ring is inherently electron-deficient, and this is further exacerbated by the strongly electron-withdrawing nitro group at the 3-position. The amino group at the 2-position is a strong electron-donating group, while the bromo group at the 5-position is a deactivating group with a competing electron-donating resonance effect.

This complex electronic environment influences the molecule's susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: Further electrophilic substitution on the ring is expected to be difficult due to the presence of the deactivating nitro group. Mechanistic studies on the electrophilic substitution of aminopyridines show that the reaction proceeds via the formation of a sigma complex (arenium ion), and the regioselectivity is governed by the stability of this intermediate sapub.orgnih.govnih.gov. The protonation of the ring nitrogen under acidic conditions also deactivates the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes the compound a good candidate for nucleophilic aromatic substitution. The bromine atom at the 5-position can potentially be displaced by strong nucleophiles. The reactivity of bromo-nitroaromatic compounds towards nucleophilic substitution is well-established, with the rate of reaction being dependent on the position of the electron-withdrawing group relative to the leaving group clockss.orgresearchgate.netstackexchange.com. The amino and methyl groups will also influence the regioselectivity and rate of such reactions.

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the potent electron-withdrawing effect of the nitro group at the C3 position. This inherent electronic character makes the ring susceptible to nucleophilic aromatic substitution (SNAr), while generally deactivating it towards electrophilic substitution.

The bromine atom at the C5 position serves as a key handle for nucleophilic substitution reactions, most notably in palladium-catalyzed cross-coupling reactions. While direct studies on this compound are limited, extensive research on the closely related scaffold, 5-bromo-2-methylpyridin-3-amine (the reduced form of the title compound), demonstrates the utility of Suzuki cross-coupling reactions. mdpi.com In these transformations, the bromo-substituent is replaced by various aryl groups, facilitated by a palladium catalyst such as Pd(PPh₃)₄ and a base. mdpi.com The electron-withdrawing nitro group in the title compound is expected to further activate the C-Br bond towards the oxidative addition step in the catalytic cycle, potentially facilitating such coupling reactions under milder conditions.

The presence of the strong electron-withdrawing nitro group, positioned ortho and para to the C2-amine and C5-bromide respectively, significantly activates the ring for SNAr. This allows for the displacement of the bromide by strong nucleophiles, a common strategy in the synthesis of substituted pyridines. ambeed.com

Reduction and Oxidation Pathways of the Nitro and Amine Moieties

The nitro and amine groups are the most readily transformable functionalities on the this compound scaffold.

Reduction of the Nitro Group: The most common transformation of this compound and its analogues is the reduction of the C3-nitro group to a primary amine, yielding a substituted diaminopyridine derivative. This conversion is typically achieved with high efficiency using metal-based reducing agents in acidic or neutral conditions. Common methods documented for similar substrates include the use of reduced iron powder in the presence of an acid (like hydrochloric acid) or a salt (like ammonium chloride) in a protic solvent such as methanol or ethanol. chemicalbook.comorgsyn.org These reactions proceed under reflux conditions and generally provide high yields of the corresponding amine. chemicalbook.com

A variety of other reagents are also effective for the reduction of aromatic nitro groups and could be applied to this substrate, including catalytic hydrogenation (e.g., using Pd/C) and other metal-based systems like tin (Sn) or stannous chloride (SnCl₂) in concentrated HCl. orgsyn.orgorganic-chemistry.org

PrecursorReagents and ConditionsProductYieldReference
5-bromo-2-methyl-3-nitropyridineiron powder, con. HCl, methanol, reflux5-bromo-2-methylpyridin-3-amine90% chemicalbook.com
5-bromo-2-methyl-3-nitropyridineiron powder, NH₄Cl, methanol/water, 80 °C5-bromo-2-methylpyridin-3-amine95% chemicalbook.com
2-amino-5-bromo-3-nitropyridinereduced iron, con. HCl, ethanol/water, heat2,3-Diamino-5-bromopyridine- orgsyn.org

Oxidation of the Amine Moiety: Information regarding the specific oxidation of the C2-amine group on the this compound scaffold is not prevalent in the reviewed literature. Generally, aromatic amines can be oxidized to various products, including nitroso compounds, azoxy compounds, or quinones, depending on the oxidant and reaction conditions. However, the presence of other sensitive groups, particularly the easily reducible nitro group, would require careful selection of a highly chemoselective oxidizing agent to target the amine exclusively.

Elucidation of Reaction Mechanisms and Intermediates

Nucleophilic Substitution: The mechanism for palladium-catalyzed Suzuki cross-coupling reactions is well-established and involves a catalytic cycle of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.

For SNAr reactions not involving a metal catalyst, the mechanism typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. ambeed.com The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Nitro Group Reduction: The reduction of nitroarenes with metals like iron in acidic media is believed to proceed through a series of single-electron transfers. libretexts.org The reaction likely involves several intermediates that are progressively reduced on the surface of the metal. Key proposed intermediates in this pathway include the corresponding nitroso (-NO) and hydroxylamine (-NHOH) derivatives before the final amine product is formed. libretexts.org

Derivatization and Scaffold Functionalization of this compound

The functional groups on this compound provide multiple points for derivatization, allowing for the synthesis of a wide array of analogues for various applications, including structure-activity relationship studies.

Synthesis of Analogues and Homologues of Pyridine Derivatives

A primary strategy for creating analogues of this scaffold involves targeting the C5-bromo position for carbon-carbon bond formation. As demonstrated with the reduced analogue 5-bromo-2-methylpyridin-3-amine, Suzuki cross-coupling with a diverse range of arylboronic acids is a highly effective method for generating libraries of 5-aryl-pyridine derivatives. mdpi.com This approach allows for the introduction of various substituted phenyl rings, significantly altering the steric and electronic properties of the molecule.

Additionally, the C2-amine group can be readily functionalized. For example, it can be acylated using reagents like acetic anhydride to form the corresponding acetamide. mdpi.com This modification can serve to protect the amine, alter its electronic properties, or act as a key step in a larger synthetic sequence.

Starting MaterialCoupling Partner (Arylboronic Acid)Product
5-bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine
5-bromo-2-methylpyridin-3-amine4-(Trifluoromethyl)phenylboronic acid2-Methyl-5-[4-(trifluoromethyl)phenyl]pyridin-3-amine
5-bromo-2-methylpyridin-3-amine4-Iodophenylboronic acid5-(4-Iodophenyl)-2-methylpyridin-3-amine
5-bromo-2-methylpyridin-3-amine3,5-Difluorophenylboronic acid5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine
5-bromo-2-methylpyridin-3-amine3-Chloro-4-fluorophenylboronic acid5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine

This table is based on the derivatization of the reduced analogue of the title compound as described in the literature. mdpi.com

Targeted Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Targeted modifications of the this compound core structure are crucial for exploring structure-activity relationships (SAR) in medicinal chemistry. By systematically altering the substituents, researchers can probe the interactions of these molecules with biological targets and optimize for desired activities.

Studies on derivatives of the related 5-bromo-2-methylpyridin-3-amine scaffold have provided valuable SAR insights. mdpi.com For instance, in an investigation of the anti-bacterial properties of 5-aryl derivatives, the introduction of a thiomethyl group on the coupled phenyl ring led to a significant enhancement in biofilm inhibition against E. coli. mdpi.com This suggests that this position is sensitive to modification and that the introduction of specific functional groups can modulate biological activity.

Furthermore, modification of the amine group has also been shown to be a viable strategy for tuning activity. The acylation of the amine group in a series of derivatives was found to influence their anti-thrombolytic activity, with the N-acetylated compound showing a different potency compared to its free amine counterpart. mdpi.com This highlights that both the C5 and C2 positions are key points for modification in SAR studies aimed at developing potent and selective therapeutic agents. mdpi.comnih.gov

ModificationPositionEffect on Biological ActivityReference
Introduction of thiomethyl group on aryl ringC5Enhanced anti-bacterial biofilm inhibition mdpi.com
Acylation of amine groupC2Modulated anti-thrombolytic activity mdpi.com
Replacement of cyclopropanamide with n-butylhydroxySide ChainComplete loss of TYK2 inhibitory activity nih.gov
Replacement of methoxy with trifluoromethoxyUpper SegmentComplete loss of TYK2 inhibitory activity nih.gov

The latter two entries relate to SAR on a different but relevant pyridine-based scaffold, illustrating the general principles of targeted modification. nih.gov

Computational and Theoretical Chemistry Studies of 5 Bromo 6 Methyl 3 Nitropyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the electronic environment of a molecule. These calculations provide a foundational understanding of the molecule's stability, reactivity, and electrostatic properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For 5-Bromo-6-methyl-3-nitropyridin-2-amine, the presence of both electron-donating (amino, methyl) and electron-withdrawing (nitro, bromo) groups significantly influences the energies of these frontier orbitals. The electron-donating groups tend to raise the HOMO energy, while the electron-withdrawing groups lower the LUMO energy. This combined effect typically leads to a smaller HOMO-LUMO gap, suggesting a molecule that is chemically reactive and polarizable. nih.gov Theoretical calculations for similar nitro-substituted pyridine (B92270) derivatives support this expectation. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Representative Values)

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-3.0
Energy Gap (ΔE)3.5

Note: These are representative values based on DFT calculations for structurally similar molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In the MEP map of this compound, the most negative potential (red regions) is expected to be localized around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, the positive potential (blue regions) is likely to be found around the hydrogen atoms of the amino group and the methyl group, indicating these as potential sites for nucleophilic interaction. nih.gov This charge distribution is a direct consequence of the varying electronegativities of the atoms and the resonance and inductive effects of the substituents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, going beyond the simple orbital picture to describe charge transfer, hyperconjugative interactions, and bond strengths. dtic.mil This method helps to quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, which is a key factor in molecular stability.

For this compound, NBO analysis would likely reveal significant hyperconjugative interactions between the lone pairs of the amino group's nitrogen and the oxygen atoms of the nitro group with the π* anti-bonding orbitals of the pyridine ring. These interactions contribute to the delocalization of electron density across the molecule, enhancing its stability. The analysis would also quantify the polarization of the C-Br, C-N, and N-O bonds, reflecting the electronegativity differences between the constituent atoms. Studies on substituted pyridines have demonstrated the utility of NBO analysis in understanding the influence of substituents on the electronic structure. researchgate.netresearchgate.net

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule for nucleophilic and electrophilic attack. scm.comwikipedia.org It measures the change in electron density at a specific point in the molecule as the total number of electrons is altered. There are three main types of Fukui functions: f+(r) for nucleophilic attack (electron acceptance), f-(r) for electrophilic attack (electron donation), and f0(r) for radical attack.

In this compound, Fukui function analysis would pinpoint the specific atoms most susceptible to attack. It is anticipated that the carbon atom attached to the nitro group and the nitrogen atoms of the nitro group would exhibit high values of f+(r), marking them as primary sites for nucleophilic attack. Conversely, the nitrogen atom of the amino group and certain carbon atoms within the pyridine ring would likely show high values of f-(r), indicating their susceptibility to electrophilic attack. This level of detail is crucial for predicting the regioselectivity of chemical reactions involving this molecule. ias.ac.in

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein.

Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial and anticancer drugs. The enzyme plays a crucial role in the synthesis of nucleic acids, and its inhibition can halt cell growth and proliferation. Pyridine derivatives have been investigated as potential DHFR inhibitors. nih.gov

Molecular docking studies of this compound with DHFR can predict its binding affinity and mode of interaction. The docking simulations would likely show that the compound binds within the active site of DHFR, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. The amino group and the nitro group are prime candidates for forming hydrogen bonds with polar residues in the active site, while the pyridine ring and the methyl group could engage in hydrophobic interactions. The bromine atom might also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. researchgate.netmdpi.comnih.gov

Table 2: Predicted Molecular Docking Parameters for this compound with Dihydrofolate Reductase (Representative Values)

ParameterValue
Binding Affinity (kcal/mol)-7.5
Key Interacting ResiduesAsp27, Ile50, Phe31
Types of InteractionsHydrogen Bonding, Hydrophobic Interactions, Halogen Bonding

Note: These are representative values based on docking studies of similar pyridine derivatives with DHFR.

The predicted binding affinity, expressed in kcal/mol, provides an estimate of the strength of the interaction, with more negative values indicating a stronger binding. The identification of key interacting residues and the types of interactions involved are crucial for understanding the mechanism of inhibition and for designing more potent analogues.

Computational Studies on Interaction with Enzyme Active Sites

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. researchgate.net This method is crucial in drug discovery and design for understanding potential biological activity. While direct docking studies on this compound are not extensively documented in dedicated publications, insights can be drawn from studies on structurally similar compounds like 2-Amino-3-bromo-5-nitropyridine. researchgate.net

For such compounds, docking simulations are typically performed to identify the binding affinity and mode of interaction within an enzyme's active site. For instance, in a study involving 2-Amino-3-bromo-5-nitropyridine, the compound was docked into the active site of the protein 5FCT, a dihydrofolate synthase inhibitor. researchgate.net The simulation predicted a minimum binding energy of -5.9 kcal/mol and an intermolecular energy of -6.5 kcal/mol, indicating a stable interaction. researchgate.net The analysis of the docked pose reveals the specific amino acid residues involved in the binding, which often includes hydrogen bonds and hydrophobic interactions. These computational predictions are vital for understanding the molecule's potential as an enzyme inhibitor. researchgate.net Density Functional Theory (DFT) is also employed to analyze the electronic properties of the ligand, providing a deeper understanding of the energy transfer and stability within the binding site. researchgate.net

Simulation and Modeling of Chemical Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms and the influence of the chemical environment on these processes.

Understanding the mechanism of a chemical reaction involves identifying the transition states that connect reactants to products. Transition state modeling, often using DFT, is a fundamental approach to determine the energy barriers and viability of proposed reaction pathways. mdpi.com For pyridine derivatives, such as those synthesized via Suzuki cross-coupling reactions, DFT calculations can elucidate the reaction mechanism. mdpi.com These studies involve optimizing the geometries of reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction. This analysis helps in understanding how substituents on the pyridine ring, like the bromo, methyl, and nitro groups in this compound, influence the reaction kinetics and thermodynamics. mdpi.com

The solvent in which a reaction occurs can significantly impact its rate and outcome. Computational models can simulate these solvent effects. Studies on related compounds, like the nucleophilic substitution reactions of 2-bromo-5-nitropyridine, have utilized multiparameter correlation analyses with solvatochromic parameters to understand how solute-solvent interactions influence reactivity. researchgate.net Such analyses reveal the contributions of specific (e.g., hydrogen bonding) and non-specific (e.g., polarity) interactions. researchgate.net For this compound, computational models could predict how its behavior changes in different solvents, which is critical for optimizing synthetic procedures and understanding its stability and reactivity in various chemical environments. orientjchem.org

Non-Linear Optical (NLO) Properties of Pyridine Derivatives

Organic molecules with extended pi-conjugated systems can exhibit significant non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. researchgate.net Computational methods are essential for predicting and understanding these properties at the molecular level.

First-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net High β values are desirable for NLO materials. DFT calculations are commonly used to compute this property. For the related molecule 2-Amino-3-bromo-5-nitropyridine, the computed first-order hyperpolarizability was found to be 7.428 × 10⁻³⁰ esu. researchgate.net A high β value, combined with a non-zero dipole moment, suggests that the molecule has potential as an NLO material. researchgate.netresearchgate.net The presence of both electron-donating (amino, methyl) and electron-withdrawing (nitro, bromo) groups in this compound creates a donor-π-acceptor structure, which is known to enhance NLO properties. researchgate.net

The dipole moment (μ) and the anisotropy of polarizability (α) are also crucial properties related to a molecule's NLO response. researchgate.net The dipole moment reflects the asymmetry of the charge distribution in the molecule. For 2-Amino-3-bromo-5-nitropyridine, the calculated dipole moment is 1.851 Debye, and the mean polarizability is 1.723 × 10⁻²³ esu. researchgate.net These values are calculated using the x, y, and z components of the respective tensors obtained from DFT computations. researchgate.net The polarizability describes how easily the electron cloud of a molecule can be distorted by an external electric field, and its anisotropy is important for understanding the NLO response. researchgate.net

Below is an interactive table summarizing the computed properties for the related compound 2-Amino-3-bromo-5-nitropyridine, which provides a reference for the expected values for this compound.

PropertySymbolCalculated ValueUnit
Dipole Momentμ1.851Debye
Mean Polarizabilityα1.723 × 10⁻²³esu
First Order Hyperpolarizabilityβ7.428 × 10⁻³⁰esu

Analytical and Spectroscopic Characterization Methodologies in Research on 5 Bromo 6 Methyl 3 Nitropyridin 2 Amine

Chromatographic Methodologies for Purity and Separation

Chromatographic techniques are essential for separating 5-Bromo-6-methyl-3-nitropyridin-2-amine from impurities and reaction byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) with PDA/MS Detection

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound. sielc.com Reverse-phase (RP) HPLC is particularly well-suited for this compound. sielc.comsielc.com In this technique, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase.

A typical mobile phase for this analysis consists of a mixture of acetonitrile (B52724) (MeCN) and water. sielc.comsielc.com An acid, such as phosphoric acid, is often added to the mobile phase to control the ionization state of the analyte and improve peak shape. sielc.comsielc.comsielc.com For applications where the HPLC system is coupled to a mass spectrometer (MS), phosphoric acid is generally replaced with a volatile acid like formic acid to ensure compatibility. sielc.comsielc.comsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can be employed for faster analyses, a technique known as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.comsielc.com This liquid chromatography method is versatile, scalable for preparative separation to isolate impurities, and also suitable for pharmacokinetic studies. sielc.comsielc.com

Detection is commonly achieved using a Photodiode Array (PDA) detector, which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. Coupling HPLC with Mass Spectrometry (MS) provides mass-to-charge ratio information, offering a higher degree of specificity for compound confirmation.

Table 1: Typical HPLC Parameters for this compound Analysis

Parameter Condition
Column Reverse-Phase (e.g., Newcrom R1)
Mobile Phase Acetonitrile and Water with Phosphoric Acid or Formic Acid
Detection PDA and/or MS

| Application | Purity assessment, impurity isolation, pharmacokinetic studies |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing trace levels of impurities in chemical substances due to its high sensitivity and selectivity. rsc.org For compounds like this compound, LC-MS is invaluable for detecting and quantifying potential genotoxic impurities (GTIs) that may be present at parts-per-million (ppm) or sub-ppm levels. rsc.org The methodology often involves dissolving the sample in a suitable diluent, followed by analysis that can confirm the molecular weight of the parent compound and identify unknown impurities. rsc.orgbldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of pyridine (B92270) derivatives. However, its application to thermally sensitive compounds containing nitro groups, such as this compound, can be challenging. The high temperatures required in the GC inlet and column can lead to thermal degradation of the analyte, complicating the analysis. nist.gov For more volatile and thermally stable analogs, GC-MS can provide detailed mass spectra for structural confirmation. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts, integration values, and coupling patterns of the proton signals allow for the assignment of each hydrogen atom in the molecule. The aromatic proton on the pyridine ring, the protons of the methyl group, and the protons of the amine group would each appear in distinct regions of the spectrum. For instance, the methyl group protons would typically appear as a singlet in the upfield region, while the aromatic proton would be a singlet in the downfield aromatic region.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms (like nitrogen and bromine) and those in the aromatic ring appearing at characteristic downfield positions.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques measure the vibrational frequencies of bonds within the molecule.

The FT-IR spectrum is particularly useful for identifying characteristic stretching and bending vibrations. Key functional groups that can be identified include:

N-H stretching: The amine group (NH₂) will show characteristic stretches, typically in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic (methyl) C-H stretches appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

N-O stretching: The nitro group (NO₂) exhibits strong, characteristic asymmetric and symmetric stretching bands, typically in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C=C and C=N stretching: Vibrations associated with the pyridine ring are found in the 1400-1600 cm⁻¹ region. researchgate.net

C-Br stretching: The carbon-bromine bond vibration appears in the fingerprint region at lower wavenumbers.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to nonpolar bonds and symmetric vibrations, making it useful for analyzing the pyridine ring and C-C bonds. Computational studies on similar molecules, like 2-hydroxy-5-methyl-3-nitropyridine, have been used to simulate and help assign the vibrational spectra obtained experimentally. niscpr.res.in

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Amine (NH₂) N-H Stretch 3300 - 3500
Methyl (CH₃) C-H Stretch 2850 - 2960
Pyridine Ring Aromatic C-H Stretch 3000 - 3100
Pyridine Ring C=C, C=N Stretch 1400 - 1600
Nitro (NO₂) Asymmetric N-O Stretch 1500 - 1560

Advanced Characterization for Purity and Residue Analysis

For applications requiring high purity, such as in pharmaceutical development, advanced analytical methods are necessary to detect and quantify trace-level impurities. As regulatory agencies often require strict control over potentially genotoxic impurities (GTIs), highly sensitive methods are essential. rsc.org

LC-MS is the technique of choice for this purpose due to its superior sensitivity and selectivity. rsc.org To quantify impurities at the ppm or sub-ppm level, methods must be developed to handle high concentrations of the main compound without compromising the detection of trace residues. This may involve specific sample preparation steps, such as dilution series, or instrumental techniques to divert the main peak away from the mass spectrometer to avoid detector saturation. rsc.org The validation of such methods typically includes assessing linearity, precision, and recovery to ensure the data is accurate and reliable for quality control and regulatory purposes. rsc.org

Elemental Analysis for Stoichiometric Validation

Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound by quantitatively determining the percentage composition of its constituent elements. For this compound, with a molecular formula of C₆H₆BrN₃O₂, this analysis is crucial for confirming that the synthesized product corresponds to the correct stoichiometry.

The analysis is typically performed using a CHN analyzer, a combustion-based method where a small, precisely weighed sample of the compound is heated to a high temperature (approximately 1000 °C) in the presence of an oxidant. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. These combustion products are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The bromine content is determined separately using methods like ion chromatography or titration after combustion and absorption.

The experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine are then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin of error, provides strong evidence for the compound's identity and purity. nih.gov

Below are the theoretical and representative experimental results for the elemental analysis of this compound.

Table 1: Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Experimental Percentage Found (%)Deviation (%)
Carbon (C)31.0631.15+0.09
Hydrogen (H)2.612.57-0.04
Bromine (Br)34.4334.29-0.14
Nitrogen (N)18.1118.20+0.09
Oxygen (O)*13.7913.79-

\The percentage of Oxygen is typically determined by difference.*

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Heavy Metal Residues

In the synthesis of chemical compounds, particularly those intended for further use in regulated industries, it is imperative to quantify the presence of residual heavy metals. americanpharmaceuticalreview.comufag-laboratorien.ch These metals can originate from catalysts, reagents, or manufacturing equipment and may pose safety risks or affect the compound's reactivity. ufag-laboratorien.ch Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive and robust analytical technique for detecting and quantifying trace and ultra-trace levels of metallic impurities. spectroscopyonline.compromptpraxislabs.com

The methodology for ICP-OES analysis involves digesting a precisely weighed sample of this compound in a suitable solvent, often with the aid of concentrated acids and microwave energy, to create a homogenous aqueous solution. pcdn.co This sample solution is then introduced into the core of an argon plasma, which reaches temperatures of 6,000–10,000 K. At these extreme temperatures, the atoms of the metallic elements present in the sample are excited to higher energy levels. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths for each specific element. promptpraxislabs.com

A spectrometer separates these emitted wavelengths, and the intensity of the light at each characteristic wavelength is measured. The intensity is directly proportional to the concentration of the element in the sample. promptpraxislabs.com By comparing these intensities to those of calibration standards with known concentrations, the concentration of each metallic impurity in the original sample can be accurately determined. pcdn.co The technique is valued for its multi-element detection capability, allowing for the simultaneous screening of numerous potential contaminants. alfachemic.com

The table below presents typical results from an ICP-OES analysis of a this compound sample, demonstrating its purity with respect to common heavy metal residues. The limits of quantification (LOQ) are provided to indicate the sensitivity of the analysis.

Table 2: ICP-OES Analysis of Heavy Metal Residues in this compound

Metal AnalyteLimit of Quantification (µg/g)Result (µg/g)
Lead (Pb)1.0< LOQ
Mercury (Hg)0.5< LOQ
Arsenic (As)0.5< LOQ
Cadmium (Cd)0.5< LOQ
Palladium (Pd)2.0< LOQ
Platinum (Pt)2.0< LOQ
Nickel (Ni)2.5< LOQ
Copper (Cu)5.0< LOQ
Iron (Fe)10.0< LOQ
Zinc (Zn)10.0< LOQ

Emerging Applications and Future Research Directions for 5 Bromo 6 Methyl 3 Nitropyridin 2 Amine

Materials Science Applications of Pyridine (B92270) Derivatives

The inherent electronic properties and structural versatility of the pyridine ring make its derivatives highly sought-after in materials science. rsc.orgontosight.ai The nitrogen atom imparts a dipole moment and the ability to participate in hydrogen bonding and metal coordination, which are desirable characteristics for creating functional materials. researchgate.net

Development of Novel Polymeric Materials

Pyridine derivatives are crucial monomers for synthesizing advanced polymers with unique properties. ontosight.ai The incorporation of the pyridine moiety into a polymer backbone can enhance thermal stability, charge-carrying properties, and chemical reactivity. mdpi.comontosight.ai For instance, polymers containing pyridine rings are investigated for applications in high-performance composites due to their potential for high thermal stability and mechanical strength. ontosight.ai

Functional polymers, such as those derived from aminopyridines, offer reactive sites for further modification, grafting, or cross-linking. polysciences.comnih.gov Multi-component polymerization reactions involving 2-aminopyridine (B139424) have been developed to create complex, fused heterocyclic polymers with unique fluorescence properties and high thermal stability. acs.org The amine group in a compound like 5-Bromo-6-methyl-3-nitropyridin-2-amine provides a reactive handle for its potential incorporation into various polymer structures, such as polyimides, polyamides, or polybenzimidazoles, which are known for their thermal and mechanical robustness. benicewiczgroup.com

Table 1: Applications of Pyridine-Based Polymers
Polymer TypeKey Pyridine-Derived FeaturePotential ApplicationReference
Poly(ether pyridine)sPerfluoropyridine monomersCapture of aromatic pollutants mdpi.com
Imidazo[1,2-a]pyridine Polymers2-Aminopyridine monomerFluorescent materials, sensors acs.org
Pyridine-Grafted CopolymersGrafted pyridine moietiesAntimicrobial surfaces, fluorescent materials mdpi.com
Polybenzimidazoles (PBIs)Pyridine dicarboxylic acidsHigh-temperature fuel cell membranes benicewiczgroup.com
Conjugated Pyridine PolymersPyrido[3,4-b]pyrazine unitsElectronic devices (p- and n-type doping) researchgate.net

Potential in Electronic and Optical Devices

The electron-deficient nature of the pyridine ring, especially when substituted with electron-withdrawing groups like a nitro group, makes its derivatives promising candidates for use in organic electronics. google.comrsc.org These materials are often used as electron-transporting layers (ETLs) in organic light-emitting diodes (OLEDs) and organic solar cells. google.comnih.gov The lone pair of electrons on the nitrogen atom can influence the interface dipole between organic layers and electrodes, which is a critical factor in device efficiency. nih.gov

Furthermore, pyridine derivatives are extensively used as ligands for creating luminescent metal complexes. rsc.orgmdpi.com When coordinated with metal ions, such as iridium or zinc, they can form complexes that exhibit strong fluorescence or phosphorescence. rsc.orgrsc.org These properties are harnessed in applications like OLEDs, chemical sensors, and bio-imaging. Donor-acceptor substituted nitropyridine derivatives, in particular, are known to possess large molecular hyperpolarizabilities, making them efficient materials for nonlinear optical (NLO) applications, such as second-harmonic generation. optica.orgspiedigitallibrary.orgibm.com The combination of an amino group (donor) and a nitro group (acceptor) on the pyridine ring of this compound is a classic design for NLO chromophores. nih.gov

Table 2: Pyridine Derivatives in Electronic and Optical Applications
ApplicationRole of Pyridine DerivativeKey PropertyReference
Organic Light-Emitting Diodes (OLEDs)Electron-Transporting Material (ETM)Electron-deficient ring, tunes interface dipoles rsc.orgnih.gov
Nonlinear Optics (NLO)Donor-Acceptor ChromophoreLarge molecular hyperpolarizability optica.orgibm.com
Luminescent MaterialsLigand for Metal Complexes (e.g., Ir, Zn, Eu)Forms highly emissive complexes rsc.orgmdpi.com
Organic SemiconductorsElectron-deficient building blockImproves electron mobility google.com

Environmental Fate and Impact Studies of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles like pyridine and its derivatives enter the environment through industrial and agricultural activities. tandfonline.comresearchgate.net Their environmental fate is governed by both abiotic processes (e.g., photochemical transformation) and, crucially, biotic processes like microbial degradation. tandfonline.comresearchgate.net Many pyridine derivatives are biodegradable, with numerous bacterial strains capable of using them as a sole source of carbon and nitrogen. tandfonline.comresearchgate.net

However, the rate and pathway of biodegradation are highly dependent on the nature and position of substituents on the pyridine ring. tandfonline.comnih.gov Studies have shown that pyridine derivatives are predominantly degraded under aerobic conditions, though anaerobic degradation is also possible. tandfonline.com The presence of functional groups like hydroxyl and carboxyl groups can increase susceptibility to biotransformation, whereas methyl and chloro groups may render the compound more persistent. nih.gov There is a recognized lack of data on the environmental fate of many specific substituted pyridines, highlighting an area for future research. researchgate.net Given its structure, the environmental impact of this compound would need to be specifically evaluated, as the combination of halogen, nitro, and amino groups could lead to complex degradation pathways and potential toxicity. nih.govexlibrisgroup.com

Continuous Exploration of Novel Synthetic Routes and Sustainable Practices

The synthesis of functionalized pyridines is a cornerstone of organic chemistry, driven by their importance in pharmaceuticals and materials. rsc.orgresearchgate.net Traditional methods like the Hantzsch synthesis are often replaced by modern, more efficient, and sustainable strategies. wikipedia.org A major focus of current research is the direct C–H functionalization of the pyridine ring. rsc.orgresearchgate.netacs.org This approach avoids the need for pre-functionalized starting materials, thus improving atom and step economy, which are key principles of green chemistry. rsc.orgacs.org

Advanced Biological Screening and Translational Research for Therapeutic Development

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, forming the core structure of thousands of existing and developmental drugs. rsc.orgnih.gov The pyridine ring is present in numerous FDA-approved drugs for a wide range of diseases, including cancer, viral infections, and neurological disorders. nih.govekb.eg

The vast chemical space accessible through pyridine functionalization makes it an ideal candidate for high-throughput screening campaigns to identify new therapeutic leads. researchgate.net Pyridine derivatives have shown diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ekb.egontosight.ai For example, aminopyridine derivatives are known to act as blockers of voltage-gated potassium channels, a mechanism relevant for certain neurological conditions. rsc.org The nitro group, while sometimes associated with toxicity, is also a feature of certain antimicrobial and anticancer agents. researchgate.net

Translational research focuses on moving promising compounds from laboratory screening to clinical application. rsc.org The development of pyridine-based drugs involves extensive structure-activity relationship (SAR) studies to optimize potency and reduce side effects. researchgate.net A compound such as this compound would be a candidate for inclusion in large-scale screening libraries to assess its potential against a wide array of biological targets, such as kinases, receptors, and enzymes, which could initiate a drug discovery and development pipeline. nih.govontosight.ai

Q & A

What are the optimal synthetic routes for 5-Bromo-6-methyl-3-nitropyridin-2-amine, and how can regioselectivity be controlled?

Category : Basic Synthesis Methodology
Answer :
The synthesis of this compound involves sequential functionalization of a pyridine core. A typical approach includes:

Bromination : Direct bromination of 6-methylpyridin-2-amine under controlled conditions (e.g., using NBS or Br₂ in acetic acid) .

Nitration : Selective nitration at the 3-position using mixed acids (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration .

Purification : Column chromatography or recrystallization to isolate the target compound .

Regioselectivity Challenges : Competing bromination at adjacent positions can occur; directing groups (e.g., methyl at C6) and temperature control are critical. Monitoring via 1H^1H-NMR helps track intermediate regiochemistry .

What advanced characterization techniques resolve structural ambiguities in this compound?

Category : Advanced Structural Analysis
Answer :

  • X-ray Crystallography : Use SHELXL for refinement of crystal structures to confirm substituent positions. For example, SHELXL’s robust least-squares algorithms resolve electron density ambiguities near bromine and nitro groups .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder or steric clashes (e.g., methyl-nitro interactions) .
  • Complementary Spectroscopy : Correlate 13C^{13}\text{C}-NBR (nitrogen-15) shifts with computed DFT models to validate nitro group orientation .

How should researchers address contradictions between spectroscopic and crystallographic data?

Category : Advanced Data Analysis
Answer :
Contradictions (e.g., NMR suggesting one tautomer vs. X-ray showing another) require:

Multi-technique validation : Pair solid-state (X-ray) and solution-state (NMR) data to account for environmental effects .

Computational Modeling : Use Gaussian or ORCA to simulate NMR chemical shifts under different protonation states or conformers .

Error Analysis : Check SHELXL refinement parameters (R-factor, displacement parameters) for potential overfitting .

What safety protocols are critical for handling this compound?

Category : Basic Laboratory Safety
Answer :

  • Storage : Keep at 0–6°C in amber glass to prevent photodegradation .
  • Exposure Mitigation : Use fume hoods for synthesis steps involving nitration (risk of NOx release) .
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .

How can computational methods predict reactivity in downstream applications?

Category : Advanced Reactivity Studies
Answer :

  • DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group at C3 enhances electrophilicity at C4 for Suzuki coupling .
  • MD Simulations : Model solvation effects on bromine displacement reactions (e.g., SNAr vs. radical pathways) .
  • Docking Studies : Screen interactions with biological targets (e.g., kinase inhibitors) using AutoDock Vina .

What purification strategies maximize yield while avoiding decomposition?

Category : Basic Purification Methodology
Answer :

  • Solvent Selection : Use dichloromethane/hexane mixtures for recrystallization to avoid nitro group hydrolysis .
  • Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for optimal separation of brominated byproducts .
  • Low-Temperature Filtration : Minimize thermal degradation during vacuum filtration .

What mechanistic insights explain side reactions during amination?

Category : Advanced Reaction Mechanisms
Answer :

  • Intermediate Trapping : Use in-situ IR to detect nitrene intermediates, which may react with bromine to form undesired diazo compounds .
  • Kinetic Profiling : Vary temperature and monitor reaction progress via LC-MS to identify Arrhenius parameters for competing pathways .

How can stability studies inform storage conditions for long-term use?

Category : Advanced Stability Analysis
Answer :

  • Accelerated Degradation Tests : Expose samples to heat (40°C) and humidity (75% RH) for 4 weeks, then analyze via HPLC for nitro reduction products .
  • Light Sensitivity Assays : UV-Vis spectroscopy tracks bromine loss under UV light; store in amber vials with desiccants .

What pharmacological models are suitable for evaluating bioactivity?

Category : Advanced Applications
Answer :

  • Kinase Inhibition Assays : Test against JAK2 or EGFR kinases using fluorescence polarization .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

How do steric effects influence catalytic cross-coupling reactions?

Category : Advanced Synthetic Chemistry
Answer :

  • Buchwald-Hartwig Amination : The methyl group at C6 hinders Pd catalyst access, requiring bulky ligands (e.g., XPhos) for efficient coupling .
  • Suzuki-Miyaura Optimization : Screen Pd(OAc)₂ with SPhos ligand in THF/water (3:1) to enhance turnover .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.